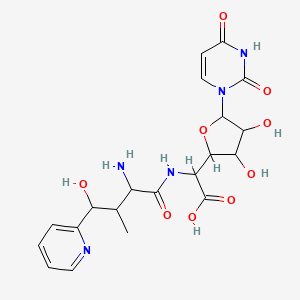

Nikkomycin Lz

Description

This compound has been reported in Streptomyces tendae with data available.

Properties

Molecular Formula |

C20H25N5O9 |

|---|---|

Molecular Weight |

479.4 g/mol |

IUPAC Name |

2-[(2-amino-4-hydroxy-3-methyl-4-pyridin-2-ylbutanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |

InChI |

InChI=1S/C20H25N5O9/c1-8(13(27)9-4-2-3-6-22-9)11(21)17(30)24-12(19(31)32)16-14(28)15(29)18(34-16)25-7-5-10(26)23-20(25)33/h2-8,11-16,18,27-29H,21H2,1H3,(H,24,30)(H,31,32)(H,23,26,33) |

InChI Key |

HYBLVRJOBLCCCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=N1)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |

Synonyms |

nikkomycin L(z) nikkomycin Lz |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Origin of Nikkomycin Z

This document provides a comprehensive overview of the discovery, origin, and fundamental characteristics of Nikkomycin Z, a potent antifungal agent. It is intended for an audience with a technical background in microbiology, biochemistry, and pharmaceutical sciences.

Discovery and Origin

Initial Discovery

Nikkomycin Z was first discovered in the 1970s by Dähn and his colleagues at Bayer Pharmaceuticals.[1][2] It was identified as a secondary metabolite with notable antifungal properties, particularly against plant pathogens.[2] The initial interest in Nikkomycin Z grew substantially when it was identified as a potent inhibitor of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1] This mechanism of action is particularly promising as chitin is absent in mammals, suggesting a high degree of selective toxicity.[1][3]

Producing Microorganisms

The original source of Nikkomycin Z was the soil bacterium Streptomyces tendae.[2][4][] Subsequently, another species, Streptomyces ansochromogenes, was also identified as a producer of nikkomycins, including Nikkomycin Z and its structural isomer Nikkomycin X.[6] These actinomycetes remain the primary sources for the fermentative production of this antibiotic.

Quantitative Data

Nikkomycin Z's efficacy and production have been quantified in various studies. The following tables summarize key quantitative metrics, including production yields from engineered strains and its inhibitory activity against various fungal pathogens.

Table 1: Production Yields of Nikkomycin Z

| Producing Strain | Condition | Yield | Reference |

| Streptomyces ansochromogenes sanPDM | Genetic modification (sanP disruption) | 300 mg/L | [6] |

| Streptomyces ansochromogenes sanPDM | Uracil feeding (2 g/L) | 800 mg/L | [6] |

| Streptomyces tendae ΔNikQ | Optimized fermentation process | 2.3 g/L | [7][8] |

Table 2: In Vitro Inhibitory Activity of Nikkomycin Z

| Metric | Target | Value | Reference |

| Kᵢ (Inhibition Constant) | Candida albicans chitin synthase | 0.16 µM | [9] |

| MIC₅₀ (Mycelial Phase) | Coccidioides immitis | 4.9 µg/mL | [10] |

| MIC₅₀ | Candida auris | 2 mg/L | [11] |

| MIC₉₀ | Candida auris | 32 mg/L | [11] |

| MIC (Dähn et al.) | Mucor hiemalis & Rhizopus circinans | 1 µg/mL | [2] |

Experimental Protocols

Isolation and Purification of Nikkomycin Z

A scalable and reliable manufacturing process is critical for the clinical development of Nikkomycin Z. The primary challenge in purification is the separation of Nikkomycin Z from its structurally similar isomer, Nikkomycin X.[7]

Protocol Overview:

-

Fermentation and Clarification: Streptomyces tendae (e.g., a genetically modified ΔNikQ strain to suppress Nikkomycin X production) is cultured in a suitable fermentation medium.[7][8] The resulting broth is diluted with water and centrifuged using a disc stack centrifuge to remove biomass. The supernatant is then passed through a series of filters (e.g., 10, 5, and 1 micron) for clarification.[7]

-

Cation Exchange Chromatography: The clarified broth is adjusted to a pH between 4 and 7 and loaded onto a strong cation exchange resin.[12] After washing, the adsorbed material, including Nikkomycin Z, is eluted with a mild base solution, such as dilute ammonia water.[12]

-

Anion Exchange Chromatography: The eluate of interest is then contacted with a suitable anion exchange resin. The adsorbed material is subsequently eluted with a mild acid solution.[12]

-

Hydrophobic Interaction Chromatography (HIC): To separate undesired organic compounds, the eluate from the previous step is subjected to HIC. The column is eluted with water to obtain a concentrated and purified solution of Nikkomycin Z.[12]

-

Final Isolation: The product peaks are collected, acidified to form a suitable salt (e.g., HCl), and isolated by drying, typically through lyophilization, to yield the final product with high purity (>98%).[7][12]

Chitin Synthase Inhibition Bioassay

The mechanism of action of Nikkomycin Z is the competitive inhibition of chitin synthase.[][13] A common method to quantify this inhibition is the radiolabel incorporation assay.

Protocol Overview:

-

Organism Preparation: Candida albicans cells are grown under appropriate conditions (in vitro or harvested from an in vivo infection model).[14][15]

-

Reaction Mixture: A reaction mixture is prepared containing permeabilized yeast cells (or a cell-free enzyme preparation), the substrate UDP-N-acetyl-D-[U-¹⁴C]glucosamine, and various concentrations of Nikkomycin Z.[9][14]

-

Incubation: The reaction is incubated to allow for the synthesis of chitin.

-

Quantification of Chitin Synthesis: The reaction is stopped, and the amount of radiolabeled N-acetylglucosamine incorporated into the alkali-insoluble chitin polymer is measured. This is typically done by filtering the reaction mixture and measuring the radioactivity of the retained polymer using a scintillation counter.[14]

-

Data Analysis: The rate of chitin synthesis at different inhibitor concentrations is determined and plotted (e.g., using a Dixon plot) to calculate the inhibition constant (Kᵢ).[9] Specific labeling of chitin is confirmed through methods like chitinase digestion and analysis of acid hydrolysates.[14][15]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of Nikkomycin Z

Nikkomycins are peptidyl nucleoside antibiotics.[6] The biosynthesis of Nikkomycin Z involves the assembly of a nucleoside moiety and a peptidyl moiety. Uridine monophosphate (UMP) serves as the direct precursor for the nucleoside part, while L-glutamate and L-lysine are precursors for the peptidyl portion.[6] Genetic manipulation of the biosynthetic gene cluster, for instance, by disrupting the sanP gene which is crucial for the formation of the imidazolone ring in Nikkomycin X, can lead to the selective production of Nikkomycin Z.[6]

Caption: Simplified biosynthetic pathway of Nikkomycin Z.

Mechanism of Action

Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[13] Its structure mimics that of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for the enzyme.[][13] By binding to the active site of chitin synthase, Nikkomycin Z blocks the synthesis of chitin, an essential polysaccharide component of the fungal cell wall.[3][11] The resulting weakened cell wall cannot withstand osmotic pressure, leading to cell lysis and fungal death.[10] The effectiveness of Nikkomycin Z depends on its transport into the fungal cell, which is mediated by a dipeptide permease system, and its affinity for the various chitin synthase isoenzymes present in the target fungus.[9][13]

References

- 1. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]

- 3. vfce.arizona.edu [vfce.arizona.edu]

- 4. Nikkomycin - Wikipedia [en.wikipedia.org]

- 6. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A practical and scalable manufacturing process for an anti-fungal agent, Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. US20140275511A1 - Purification of nikkomycin z - Google Patents [patents.google.com]

- 13. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]

- 14. Chitin biosynthesis in Candida albicans grown in vitro and in vivo and its inhibition by nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chitin biosynthesis in Candida albicans grown in vitro and in vivo and its inhibition by nikkomycin Z - PubMed [pubmed.ncbi.nlm.nih.gov]

Streptomyces tendae: A Comprehensive Technical Guide to Nikkomycin Z Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Streptomyces tendae as a source of the potent antifungal agent, Nikkomycin Z. This document details the fermentation processes, purification strategies, and analytical methodologies required for the successful production and isolation of Nikkomycin Z. Furthermore, it delves into the regulatory mechanisms governing its biosynthesis, offering insights for strain improvement and yield optimization.

Introduction to Nikkomycin Z

Nikkomycin Z is a nucleoside-peptide antibiotic produced by the bacterium Streptomyces tendae. It exhibits potent antifungal activity by competitively inhibiting chitin synthase, an essential enzyme for the synthesis of the fungal cell wall.[1] This mode of action makes it an attractive candidate for the development of novel antifungal therapies, particularly against pathogenic fungi such as Candida and Aspergillus species.[1] The primary challenge in the production of Nikkomycin Z is often the co-production of structurally similar analogs, such as Nikkomycin X, which complicates downstream purification.[2]

Quantitative Data on Nikkomycin Z Production

The production of Nikkomycin Z from Streptomyces tendae has been optimized through strain improvement and process development. The following tables summarize key quantitative data from various studies.

| Strain | Fermentation Titer (g/L) | Reference |

| S. tendae ATCC 31160 (Wild Type) | 0.13 | [2] |

| S. tendae ΔNikQ 25-2 | 0.11 | [2] |

| S. tendae ΔNikQ (Improved Strain) | 2.3 | [2] |

| S. ansochromogenes (Nikkomycin Z producing strain) | 0.3 | [3] |

| S. ansochromogenes (with uracil feeding) | 0.8 | [3] |

Table 1: Fermentation Titers of Nikkomycin Z from Different Streptomyces Strains.

| Purification Step | Yield (%) | Purity (%) | Reference |

| Cation Exchange Chromatography | 84 | - | [2] |

| Overall Purification | 79 | >98 | [2] |

Table 2: Purification Yield and Purity of Nikkomycin Z.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces tendae, and the fermentation, purification, and analysis of Nikkomycin Z.

Culture Media and Inoculum Development

Sporulation Medium (SM2):

-

Soluble Starch: 10 g/L

-

Casein: 1 g/L

-

Peptone: 1 g/L

-

Yeast Extract: 1 g/L

-

Agar: 15 g/L

-

Streptomycin: 200 µg/mL (for resistant strains)

Production Medium:

-

Soybean Meal: 30 g/L[4]

-

Mannitol: 40 g/L[4]

-

Yeast Extract: 10 g/L[4]

-

Starch: 10 g/L[4]

-

Uracil: 0.4 g/L (optional, for enhanced production)[4]

Inoculum Preparation Workflow:

Caption: Workflow for the preparation of S. tendae inoculum.

Fermentation Protocol

-

Seed Culture: Inoculate a seed flask containing the production medium with a fresh culture of S. tendae. Incubate at 30°C with agitation (200 RPM) until a healthy culture is established (typically overnight).[2]

-

Production Fermentation: Transfer the seed culture to a production-scale bioreactor containing the production medium.

-

Fermentation Parameters:

-

Monitoring: Periodically take samples to monitor cell growth (wet cell weight), substrate consumption (e.g., mannitol concentration), and Nikkomycin Z titer.[2]

-

Harvest: Continue the fermentation for approximately 110 hours or until the primary carbon source (mannitol) is depleted to less than 10 g/L. Cool the reactor for harvesting.[2]

Purification Protocol

The following is a multi-step protocol for the purification of Nikkomycin Z from the fermentation broth.

Purification Workflow:

Caption: A multi-step workflow for the purification of Nikkomycin Z.

-

Cell Removal: Dilute the harvested broth with reverse osmosis (RO) water and centrifuge to remove the S. tendae cells.[2]

-

Clarification: Filter the supernatant sequentially through 10 µm, 5 µm, and 1 µm filters to remove any remaining solids.[2]

-

Cation Exchange Chromatography (Capture Step):

-

Load the clarified broth onto a cation exchange column. This step removes proteins and pigments.

-

Elute Nikkomycin Z using an alkaline solution, such as ammonium hydroxide.[2]

-

-

Anion Exchange Chromatography: Further purify the Nikkomycin Z fraction using an anion exchange column to remove other impurities.

-

Reverse Phase Chromatography (Fine Purification): Employ a reverse phase chromatography column for the final purification step to achieve high purity.

-

Concentration and Drying: Concentrate the purified Nikkomycin Z solution and dry to obtain the final product as Nikkomycin Z HCl.[2]

Analytical Methodology: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) for Nikkomycin Z Quantification:

| Parameter | Condition |

| Column | Zorbax SB-C18 reverse-phase |

| Mobile Phase A | 5 mM ammonium acetate in water |

| Mobile Phase B | Methanol |

| Gradient | Linear gradient of 0-20% B over 15 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Table 3: HPLC Parameters for Nikkomycin Z Analysis.

Regulation of Nikkomycin Z Biosynthesis

The biosynthesis of Nikkomycin is a complex process regulated by a cascade of signaling molecules and regulatory proteins. While much of the detailed research has been conducted on the closely related Streptomyces ansochromogenes, the pathway is expected to be highly conserved in S. tendae.

The regulatory pathway involves butenolide-type signaling molecules (SABs) that, upon binding to their receptor (SabR1), alleviate the repression of a transcriptional activator (CprC). CprC then activates the expression of a pleiotropic regulatory gene, adpA. AdpA, in turn, activates the expression of the Nikkomycin biosynthetic genes, leading to the production of the antibiotic.[6][7][8]

Regulatory Pathway of Nikkomycin Biosynthesis:

Caption: A simplified model of the regulatory cascade for Nikkomycin biosynthesis.

Conclusion

Streptomyces tendae remains a vital source for the production of the clinically important antifungal agent, Nikkomycin Z. Through a combination of strain improvement, optimized fermentation conditions, and robust purification strategies, high-titer and high-purity Nikkomycin Z can be obtained. A thorough understanding of the underlying biosynthetic and regulatory mechanisms will continue to drive further improvements in the production of this promising therapeutic compound. This guide provides the foundational knowledge and detailed protocols to aid researchers and drug development professionals in their efforts to harness the potential of Streptomyces tendae for Nikkomycin Z production.

References

- 1. Nikkomycin Z from streptomyces tendae | 59456-70-1 | JCA45670 [biosynth.com]

- 2. A practical and scalable manufacturing process for an anti-fungal agent, Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nikkomycin production in pellets of Streptomyces tendae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a butenolide signaling system that regulates nikkomycin biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]

Nikkomycin Z: A Deep Dive into Competitive Inhibition of Fungal Chitin Synthase

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nikkomycin Z, a nucleoside-peptide antibiotic, stands as a promising antifungal agent due to its highly specific mechanism of action: the competitive inhibition of chitin synthase.[1][2] This enzyme is pivotal for the integrity of the fungal cell wall, a structure absent in mammals, rendering Nikkomycin Z a selective and potentially low-toxicity therapeutic.[1][3] This technical guide delves into the core of Nikkomycin Z's function, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the biochemical pathways involved. The information compiled herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Nikkomycin Z's potential in the ongoing search for novel antifungal therapies.

Mechanism of Action: Competitive Inhibition

Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[4][] Structurally, it mimics the enzyme's natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).[] This structural similarity allows Nikkomycin Z to bind to the active site of chitin synthase, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of N-acetylglucosamine into chitin chains.[6] The resulting deficiency in chitin weakens the fungal cell wall, leading to osmotic instability and eventual cell lysis.[3][4]

Quantitative Inhibition Data

The potency of Nikkomycin Z varies across different fungal species and their respective chitin synthase isoenzymes. The following tables summarize the key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.

Table 1: IC50 Values of Nikkomycin Z against Fungal Chitin Synthase Isozymes

| Fungal Species | Chitin Synthase Isozyme | IC50 (µM) | Reference |

| Candida albicans | CaChs1 | 15 | [4] |

| Candida albicans | CaChs2 | 0.8 | [4] |

| Candida albicans | CaChs3 | 13 | [4] |

| Saccharomyces cerevisiae | Chs1 | 0.367 | [6] |

Table 2: Ki Values of Nikkomycin Z against Fungal Chitin Synthase

| Fungal Species | Chitin Synthase Isozyme | Ki (µM) | Reference |

| Candida albicans | CaChs2 | 1.5 ± 0.5 | [7] |

Table 3: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z

| Fungal Species | Condition | MIC (µg/mL) | Reference |

| Saccharomyces cerevisiae (WT) | - | >200 | [8] |

| Saccharomyces cerevisiae (fks1Δ mutant) | Compromised glucan synthesis | 25 | [8] |

| Plant Pathogens (Mucor hiemalis, Rhizopus circinans) | - | 1 | [1] |

Signaling Pathways Regulating Chitin Synthesis

The synthesis of chitin in fungi is a tightly regulated process, influenced by several signaling pathways that respond to cell wall stress and other environmental cues. Understanding these pathways is crucial for identifying potential synergistic drug targets. Key regulatory pathways include the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and the Ca2+/calcineurin signaling pathways.[9][10]

Caption: Signaling pathways regulating fungal chitin synthesis.

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Nikkomycin Z on chitin synthase activity in fungal cell extracts.

Materials:

-

Fungal mycelia (e.g., Sclerotiorum sclerotiorum)

-

PDA liquid medium

-

Liquid nitrogen

-

50 mM Tris-HCl buffer (pH 7.5)

-

Trypsin

-

Soybean trypsin inhibitor

-

Nikkomycin Z stock solution (in DMSO)

-

Premixed solution: 3.2 mM CoCl2, 80 mM GlcNAc, 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)

-

96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)

-

Microplate reader

Procedure:

-

Fungal Cell Culture: Inoculate fungal mycelia into PDA liquid medium and culture at 23°C for 36 hours.[11]

-

Cell Collection: Harvest fungal cells by centrifugation at 3000 x g for 10 minutes. Wash the cells twice with ultrapure water.[11]

-

Cell Lysis: Disrupt the harvested cells in liquid nitrogen.[11]

-

Enzyme Preparation:

-

Inhibition Assay:

-

Data Acquisition:

-

Data Analysis:

Caption: Experimental workflow for the in vitro chitin synthase inhibition assay.

Antifungal Susceptibility Testing (Mycelial Growth Rate Method)

This protocol determines the minimum inhibitory concentration (MIC) of Nikkomycin Z against filamentous fungi.

Materials:

-

Nikkomycin Z

-

0.1% Tween-80 in 10% acetone

-

Potato Dextrose Agar (PDA) medium

-

Fungal inoculum plug

-

Petri dishes

-

Incubator

Procedure:

-

Drug Preparation: Dissolve Nikkomycin Z in 0.1% Tween-80 with 10% acetone to create a stock solution. Prepare serial dilutions to achieve final concentrations of 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL in the PDA medium.[11]

-

Plate Preparation: Add the appropriate volume of each Nikkomycin Z dilution to molten PDA medium and pour into petri dishes. A blank control should be prepared using the solvent vehicle alone.[11]

-

Inoculation: Place a fungal inoculum plug (e.g., 6 mm diameter) at the center of each agar plate.

-

Incubation: Incubate the plates at 23°C for 36 hours.[11]

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions.[11]

-

Analysis: Calculate the percentage of growth inhibition using the following formula:

-

Inhibition of growth (%) = [(D_ck - D) / (D_ck - 6)] x 100

-

Where D_ck is the diameter of the colony in the control plate and D is the diameter of the colony in the drug-containing plate.[11]

-

Conclusion and Future Directions

Nikkomycin Z continues to be a compound of significant interest in the development of new antifungal therapies. Its specific targeting of chitin synthase, an enzyme essential for fungal survival but absent in humans, provides a strong rationale for its development.[1][13] The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers in this field. Future research should focus on optimizing the therapeutic index of Nikkomycin Z, potentially through combination therapies with other antifungal agents, and further elucidating the intricacies of chitin synthase regulation to uncover novel drug targets.[3] The progression of Nikkomycin Z through clinical trials will be closely watched by the scientific and medical communities.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. psecommunity.org [psecommunity.org]

- 13. incacare.live [incacare.live]

Nikkomycin Z: A Technical Guide to the Inhibition of Fungal Cell Wall Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fungal cell wall, a structure absent in mammalian hosts, represents a prime target for antifungal drug development. Its integrity is crucial for fungal viability, morphogenesis, and pathogenicity. Nikkomycin Z, a peptidyl nucleoside antibiotic derived from Streptomyces tendae, has emerged as a promising antifungal agent due to its novel mechanism of action: the specific, competitive inhibition of chitin synthase.[1][2] This inhibition disrupts the synthesis of chitin, an essential polysaccharide component of the cell wall, leading to osmotic instability and cell lysis.[3][4] This technical guide provides an in-depth review of Nikkomycin Z, detailing its mechanism of action, its impact on fungal cell wall integrity pathways, its efficacy against key fungal pathogens, and the experimental protocols used for its evaluation.

Introduction: The Fungal Cell Wall as a Therapeutic Target

The fungal cell wall is a dynamic and complex structure, primarily composed of polysaccharides like β-glucans and chitin, interwoven with mannoproteins.[2][5] This robust barrier is essential for protecting the fungus from environmental stresses and is indispensable for cell division and growth. Unlike mammalian cells, fungi rely on this external wall for structural rigidity, making its biosynthetic pathways an attractive and specific target for antifungal therapy.[6]

Chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a critical structural component, particularly in the primary septum and as a scaffold for other wall components.[2][6] The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (Chs). Because these enzymes are absent in humans, inhibitors of chitin synthase, such as Nikkomycin Z, are expected to have high selectivity and low host toxicity.[1][4]

Mechanism of Action: Competitive Inhibition of Chitin Synthase

Nikkomycin Z exerts its antifungal effect by acting as a potent and competitive inhibitor of chitin synthase enzymes.[3][6][7] Structurally, it mimics the natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the enzyme's catalytic site with high affinity.[8] This competitive binding blocks the polymerization of GlcNAc into chitin chains, thereby preventing proper cell wall and septum formation.[3][8] The resulting weakened cell wall cannot withstand internal osmotic pressure, leading to cell swelling and lysis.[3][4]

Fungi typically possess multiple chitin synthase isoenzymes (e.g., Chs1, Chs2, Chs3), which play distinct roles in the cell cycle, such as septum formation, cell wall repair, and maintaining cell integrity.[2] The inhibitory activity of Nikkomycin Z can vary against these different isoenzymes. For instance, in Candida albicans, Nikkomycin Z inhibits all three major chitin synthase isozymes (CaChs1, CaChs2, and CaChs3).[3] In contrast, studies in Saccharomyces cerevisiae have shown that Nikkomycin Z is a selective inhibitor of Chitin Synthase 3 (Chs3).[9] This differential inhibition may contribute to its varied spectrum of activity against different fungal species.

Perturbation of Fungal Cell Wall Integrity Signaling

Fungi possess sophisticated signaling pathways to monitor and respond to cell wall stress. The Cell Wall Integrity (CWI) pathway is a primary response mechanism, activated by perturbations to the cell wall, such as those caused by antifungal drugs.[10][11] This pathway is a highly conserved mitogen-activated protein kinase (MAPK) cascade.[10][12]

When Nikkomycin Z inhibits chitin synthesis, the resulting cell wall stress is detected by transmembrane sensors. This triggers a phosphorylation cascade, starting with protein kinase C (Pkc1), which activates the MAPK module (Bck1, Mkk1/2, Mpk1/Slt2).[10][13] The terminal MAPK, Mpk1, then translocates to the nucleus to activate transcription factors that upregulate genes involved in cell wall repair and synthesis, often leading to a compensatory increase in the production of other cell wall components like β-1,3-glucan.[10][11] This response highlights the potential for synergistic drug combinations; for example, co-administration of a chitin synthase inhibitor (Nikkomycin Z) and a β-1,3-glucan synthase inhibitor (e.g., an echinocandin) can create a potent, multi-pronged attack on the fungal cell wall.[8][14]

Quantitative In Vitro Efficacy Data

Nikkomycin Z has demonstrated potent in vitro activity against dimorphic fungi that have high chitin content in their cell walls.[1] Its efficacy against other fungi, such as Candida and Aspergillus species, can be variable.

Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungal Pathogens

| Fungal Species | Drug | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Candida albicans | Nikkomycin Z | ≤0.5 - 32 | - | - | [4] |

| Candida parapsilosis | Nikkomycin Z | 1 - 4 | - | - | [4] |

| Other Candida spp. | Nikkomycin Z | >64 | - | - | [4] |

| Candida auris | Nikkomycin Z | 0.125 - >64 | 2 | 32 | [15] |

| Coccidioides immitis (mycelial) | Nikkomycin Z | 1 - 16 | - | - | [2][4] |

| Coccidioides immitis (spherule) | Nikkomycin Z | 0.125 | - | - | [4] |

| Aspergillus spp. | Nikkomycin Z | >64 | - | - | [4] |

Table 2: Inhibitory Concentration (IC₅₀) of Nikkomycin Z Against Candida albicans Chitin Synthase Isozymes

| Isozyme | IC₅₀ (μM) | Reference |

| CaChs1 | 15 | [3] |

| CaChs2 | 0.8 | [3] |

| CaChs3 | 13 | [3] |

Quantitative In Vivo Efficacy Data

Animal models have been crucial in demonstrating the therapeutic potential of Nikkomycin Z, particularly for treating endemic mycoses. Murine models of coccidioidomycosis, blastomycosis, and histoplasmosis have shown significant efficacy.[1][16]

Table 3: Summary of Nikkomycin Z Efficacy in Murine Models

| Fungal Disease Model | Dosing Regimen | Key Outcomes | Reference |

| Coccidioidomycosis (pulmonary) | 10 days of treatment | Equivalent cure rate to parenteral Amphotericin B. | [5] |

| Coccidioidomycosis (disseminated) | ≥200 mg/kg/day (oral) | Superior reduction in organ fungal burden (lung, liver, spleen) compared to fluconazole. | [17] |

| Coccidioidomycosis (CNS) | 50, 100, or 300 mg/kg (oral, TID) | Significantly improved survival and reduced brain fungal burden compared to vehicle control. | [16] |

| Blastomycosis | 20 or 50 mg/kg (oral, BID) | 100% survival after a fatal dose challenge. | [5] |

| Histoplasmosis | 2.5 mg/kg (oral, BID) | Significant reduction in spleen and liver fungal counts. | [6] |

Key Experimental Protocols

Protocol: Chitin Synthase Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of compounds like Nikkomycin Z against chitin synthase, adapted from methodologies described in the literature.[18][19]

-

Preparation of Crude Enzyme Extract:

-

Culture fungal cells (e.g., S. sclerotiorum, C. albicans) in an appropriate liquid medium (e.g., PDA broth) at 23-30°C until the desired growth phase is reached.[18][19]

-

Harvest cells via centrifugation (e.g., 3000 x g for 10 min).[18][19]

-

Wash the cell pellet with sterile ultrapure water.

-

Disrupt the cells (e.g., by grinding in liquid nitrogen or bead beating) in a suitable buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme solution (microsomal fraction).[19] Store at -20°C or below.

-

-

Enzyme Activity Measurement:

-

Use a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), which binds to the newly synthesized chitin polymer.[19][20]

-

Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), cofactors (e.g., 3.2 mM CoCl₂), an allosteric activator (e.g., trypsin), N-acetylglucosamine (e.g., 80 mM), and the substrate UDP-GlcNAc (e.g., 8 mM).[18][19]

-

Add the crude enzyme extract to each well.

-

Add serial dilutions of Nikkomycin Z (or other test compounds) to the wells. Use DMSO as a vehicle control.

-

Incubate the plate to allow the enzymatic reaction to proceed.

-

After incubation, wash the wells to remove unbound substrate and enzyme.

-

Quantify the captured chitin product using an appropriate detection method (e.g., a lectin-peroxidase conjugate followed by a colorimetric substrate, read with a microplate reader).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of Nikkomycin Z relative to the control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard broth microdilution method for determining the MIC of Nikkomycin Z against fungal isolates, based on clinical laboratory standards.[4][15]

-

Inoculum Preparation:

-

Culture the fungal isolate on an agar plate to obtain a pure culture.

-

Prepare a suspension of fungal cells (yeast or conidia) in sterile saline.

-

Adjust the suspension to a standard turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.

-

Further dilute this suspension in the test medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration.

-

-

Drug Dilution and Plate Setup:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of Nikkomycin Z in the test medium to create a range of concentrations.

-

Include a positive control well (no drug) and a negative control well (no inoculum).

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well (except the negative control).

-

Seal the plate and incubate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of visible growth compared to the drug-free positive control. For some fungi, this may be defined as 80% or 100% inhibition (MIC₈₀ or MIC₁₀₀).[4]

-

Conclusion and Future Directions

Nikkomycin Z represents a first-in-class antifungal that targets an essential and fungus-specific pathway.[1] Its fungicidal activity against key endemic dimorphic fungi makes it a highly valuable candidate for treating infections that are often difficult to manage with current therapies.[2][5] While its spectrum is not as broad as some other antifungal classes, its unique mechanism of action and low potential for host toxicity are significant advantages.[1][4]

Future research should focus on several key areas:

-

Combination Therapy: Further exploration of synergistic interactions with other antifungal classes, particularly echinocandins and azoles, could broaden the clinical utility of Nikkomycin Z and combat emerging resistance.[2][8]

-

Formulation Development: The development of extended-release formulations could improve pharmacokinetic profiles and patient compliance, given the compound's short half-life.[17]

-

Clinical Trials: Continued progress through Phase II and III clinical trials is essential to establish its safety and efficacy in human patients, particularly for its primary indication in treating coccidioidomycosis.[5]

The continued development of Nikkomycin Z holds significant promise for expanding the limited arsenal of antifungal agents and providing a new, effective treatment option for patients suffering from severe fungal diseases.

References

- 1. incacare.live [incacare.live]

- 2. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nikkomycin Z is a specific inhibitor of Saccharomyces cerevisiae chitin synthase isozyme Chs3 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production [mdpi.com]

- 11. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. psecommunity.org [psecommunity.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Nikkomycin Z in Coccidioidomycosis: A Technical Guide to Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidomycosis, commonly known as Valley Fever, is an infectious fungal disease caused by Coccidioides immitis and C. posadasii. The disease is endemic to the arid regions of the Southwestern United States, Mexico, and parts of Central and South America. While many infections are asymptomatic or present as a mild, self-limiting respiratory illness, a subset of patients can develop severe or disseminated disease, leading to chronic pulmonary complications or infection of the skin, bones, and central nervous system. Current antifungal therapies, such as azoles and amphotericin B, are often fungistatic, requiring long-term treatment and carrying the risk of significant side effects and drug interactions. Consequently, there is a pressing need for novel, curative therapies for coccidioidomycosis.

Nikkomycin Z, a nucleoside-peptide antibiotic, has emerged as a promising therapeutic candidate. It acts via a novel mechanism, competitively inhibiting chitin synthase, an enzyme essential for the synthesis of the fungal cell wall but absent in mammals.[1][2] This targeted action suggests a high therapeutic index with potentially minimal toxicity to the host.[3][4] This in-depth technical guide summarizes the key preliminary studies of Nikkomycin Z in the context of coccidioidomycosis, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Data Presentation

In Vitro Susceptibility

Nikkomycin Z has demonstrated potent in vitro activity against Coccidioides species. The minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) have been determined in various studies, highlighting its fungicidal nature against this pathogen.

| Coccidioides Isolate | MIC (µg/mL) | MFC (µg/mL) | Reference |

| C. posadasii (Silveira strain) | 2.5 | 2.5 | [5] |

| C. immitis | 0.125 (spherule-endospore phase) | Not Reported | [6] |

| C. immitis | 4.9 (mycelial phase) | Not Reported | [6] |

Preclinical Efficacy in Murine Models

Multiple studies have evaluated the efficacy of Nikkomycin Z in murine models of coccidioidomycosis, demonstrating significant reductions in fungal burden and improved survival rates.

Table 1: Efficacy of Nikkomycin Z in Murine Pulmonary Coccidioidomycosis

| Mouse Strain | Inoculum (Spores) | Treatment Start (post-infection) | Nikkomycin Z Dose (mg/kg/day) | Dosing Regimen | Treatment Duration (days) | Log₁₀ CFU Reduction in Lungs (vs. Placebo) | Survival (%) | Reference |

| Swiss-Webster | 504 | 120 hours | 20 | Twice daily | Not specified for CFU | 2.3 | Not Reported | [7] |

| Swiss-Webster | 504 | 120 hours | 40 | Twice daily | Not specified for CFU | >4.45 | Not Reported | [7] |

| Swiss-Webster | 504 | 120 hours | 80 | Twice daily | Not specified for CFU | >4.45 | Not Reported | [7] |

| Swiss-Webster | 504 | 120 hours | 160 | Twice daily | Not specified for CFU | >4.45 | Not Reported | [7] |

| Not Specified | Not Specified | 48 hours | 100 (50 twice daily) | Twice daily | 10 | 5.98 | 100 | [6][8] |

| Not Specified | Not Specified | Not Specified | 50 (once daily) | Once daily | 10 | 2.58 | Not Reported | [6][8] |

| Not Specified | Not Specified | Not Specified | 40 (once daily) | Once daily | 10 | 5.09 | Not Reported | [6][8] |

Table 2: Efficacy of Nikkomycin Z in Murine Disseminated Coccidioidomycosis

| Mouse Strain | Inoculum (CFU) | Treatment Start (post-infection) | Nikkomycin Z Dose (mg/kg/day) | Route | Treatment Duration (days) | Organ | Log₁₀ CFU Reduction (vs. Control) | Reference |

| CD-1 | 193 | Day 4 | 200 | Oral (in water) | 5 | Lungs, Liver, Spleen | Superior to Fluconazole | [5] |

| CD-1 | 193 | Day 4 | 600 | Oral (in water) | 5 | Lungs, Liver, Spleen | Superior to Fluconazole | [5] |

| CD-1 | 193 | Day 4 | 2000 | Oral (in water) | 5 | Lungs, Liver, Spleen | Superior to Fluconazole | [5] |

| CD-1 | 1100 | Day 3 | ≥200 | Oral (in water) | 5 | Lungs, Liver, Spleen | Superior to Fluconazole | [5] |

Table 3: Efficacy of Nikkomycin Z in a Murine Model of CNS Coccidioidomycosis

| Mouse Strain | Treatment Start (post-inoculation) | Nikkomycin Z Dose (mg/kg) | Dosing Regimen | Treatment Duration (days) | Median Survival (days) | Survival at Day 30 (%) | Brain Fungal Burden Reduction (vs. Control) | Reference |

| Not Specified | 2 days | 50 | Orally TID | 14 | >30 | 70-80 | Significant | [9] |

| Not Specified | 2 days | 100 | Orally TID | 14 | >30 | 70-80 | Significant | [9] |

| Not Specified | 2 days | 300 | Orally TID | 14 | >30 | 70-80 | Significant | [9] |

Clinical Studies

To date, Nikkomycin Z has undergone Phase I clinical trials to assess its safety and pharmacokinetics in healthy volunteers. A Phase II trial to evaluate efficacy in patients with coccidioidal pneumonia has been planned.

Table 4: Phase I Single Ascending Dose Study in Healthy Male Subjects

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | Terminal Half-life (h) | Adverse Events | Reference |

| 250 | 2.21 | 2 | 11.3 | 2.1 - 2.5 | No serious or dose-related adverse events | [10] |

| 500 | - | - | - | 2.1 - 2.5 | No serious or dose-related adverse events | [10] |

| 1000 | - | - | - | 2.1 - 2.5 | No serious or dose-related adverse events | [10] |

| 1500 | - | - | - | 2.1 - 2.5 | No serious or dose-related adverse events | [10] |

| 1750 | - | - | - | 2.1 - 2.5 | No serious or dose-related adverse events | [10] |

| 2000 | - | - | - | 2.1 - 2.5 | No serious or dose-related adverse events | [10] |

Note: Pharmacokinetics appeared linear up to 500 mg, with relative bioavailability decreasing at higher doses.

Experimental Protocols

In Vitro Susceptibility Testing

-

Fungal Isolate: Coccidioides posadasii, Silveira strain (ATCC 28-868), a clinical isolate known for its virulence in animal models.[5]

-

Methodology: Broth macrodilution was performed with arthroconidia in tubes to determine the MIC and MFC.[5] The specific methodology for the spherule-endospore phase and mycelial phase testing was not detailed in the provided search results.

Murine Model of Pulmonary Coccidioidomycosis

-

Animal Model: Female Swiss-Webster mice, 8 weeks old.[3]

-

Fungal Strain: C. posadasii strain Silveira.[3]

-

Inoculum Preparation: Arthroconidia were harvested from mature cultures grown on glucose-yeast extract agar. The concentration of viable spores was determined by plating serial dilutions.

-

Infection Protocol: Mice were anesthetized and intranasally inoculated with a suspension of arthroconidia.[7]

-

Treatment Regimen: Nikkomycin Z was administered by oral gavage. The dosing and duration varied across studies as detailed in Table 1.

-

Efficacy Assessment: At the end of the treatment period, mice were euthanized, and lungs were aseptically removed. The organs were homogenized, and serial dilutions were plated on appropriate media to quantify the fungal burden (colony-forming units, CFU). Survival was also monitored over the course of the experiment.[7]

Murine Model of Disseminated Coccidioidomycosis

-

Animal Model: Female CD-1 mice, 6 weeks of age.[5]

-

Fungal Strain: C. posadasii, Silveira strain.[5]

-

Infection Protocol: Mice were challenged via intravenous injection of arthroconidia.[5]

-

Treatment Regimen: Nikkomycin Z was administered either intraperitoneally or orally in the drinking water.[5] Dosing details are provided in Table 2.

-

Efficacy Assessment: Following the treatment period, mice were euthanized, and organs (lungs, liver, and spleen) were harvested for CFU quantification.[5]

Murine Model of CNS Coccidioidomycosis

-

Animal Model: Specific strain not detailed in the provided search results.

-

Fungal Strain: Coccidioides immitis.[9]

-

Infection Protocol: Mice were inoculated intracranially with arthroconidia.[9]

-

Treatment Regimen: Nikkomycin Z was administered orally three times daily (TID).[9] Specific doses are listed in Table 3.

-

Efficacy Assessment: Efficacy was evaluated based on survival and reduction in brain fungal burden.[9]

Phase I Clinical Trial

-

Study Population: Healthy male subjects.[10]

-

Study Design: Single, rising oral dose study.[10]

-

Dose Range: 250 mg to 2,000 mg.[10]

-

Pharmacokinetic Sampling: Blood samples were collected over 24 hours post-dosing to determine plasma drug concentrations.[10]

-

Safety Monitoring: Subjects were monitored for adverse events.[10]

Mandatory Visualization

Mechanism of Action of Nikkomycin Z

The primary mechanism of action of Nikkomycin Z is the competitive inhibition of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway.

Caption: Mechanism of Nikkomycin Z as a competitive inhibitor of chitin synthase.

Experimental Workflow for Preclinical Murine Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of Nikkomycin Z in a murine model of coccidioidomycosis.

Caption: Workflow for in vivo efficacy studies of Nikkomycin Z.

Logical Relationship of Nikkomycin Z Development

This diagram outlines the logical progression of Nikkomycin Z development from preclinical studies to clinical trials for coccidioidomycosis.

Caption: Developmental pathway of Nikkomycin Z for coccidioidomycosis.

Conclusion

The preliminary studies of Nikkomycin Z for the treatment of coccidioidomycosis are highly encouraging. Its novel mechanism of action, potent in vitro fungicidal activity, and significant efficacy in preclinical animal models, coupled with a favorable safety profile in a Phase I clinical trial, position it as a promising candidate to address the unmet medical need for a curative therapy for Valley Fever.[10][11] Further clinical investigation, particularly the planned Phase II trials, will be crucial in determining its ultimate role in the management of this challenging fungal infection.[3] The data and protocols summarized in this guide provide a comprehensive overview for researchers and drug development professionals engaged in the advancement of new antifungal agents.

References

- 1. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Modeling Nikkomycin Z Dosing and Pharmacology in Murine Pulmonary Coccidioidomycosis Preparatory to Phase 2 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chitin Synthase Inhibitors as Antifungal Agents: Ingenta Connect [ingentaconnect.com]

- 5. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.arizona.edu [experts.arizona.edu]

Methodological & Application

Nikkomycin Z: Application Notes and Protocols for In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for in vitro susceptibility testing of Nikkomycin Z, an investigational antifungal agent. The information is intended to guide researchers in establishing reliable and reproducible methods for evaluating the efficacy of Nikkomycin Z against various fungal pathogens.

Introduction to Nikkomycin Z

Nikkomycin Z is a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin, a critical component of the fungal cell wall.[1] By disrupting cell wall formation, Nikkomycin Z leads to osmotic instability and fungal cell death.[1] This mechanism of action makes it a promising candidate for antifungal therapy, particularly as chitin is absent in mammalian cells, suggesting a potential for low toxicity in humans.[2] Nikkomycin Z has shown activity against a range of fungi, notably dimorphic pathogens like Coccidioides immitis.[2][3]

Mechanism of Action: Chitin Synthase Inhibition

Nikkomycin Z's primary mode of action is the competitive inhibition of chitin synthase. This enzyme is responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin, a vital structural polysaccharide in the fungal cell wall. The effectiveness of Nikkomycin Z is dependent on its uptake by the fungal cell, which is mediated by peptide transport systems.[1]

In Vitro Susceptibility Testing Protocols

Standardized methods for antifungal susceptibility testing are crucial for the evaluation of new compounds like Nikkomycin Z. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines that can be adapted for investigational agents. The most common method for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z is broth microdilution.

Broth Microdilution Method (Adapted from CLSI M27/M38)

This protocol is a generalized procedure based on CLSI documents M27 for yeasts and M38 for filamentous fungi, with modifications specific to Nikkomycin Z based on published research.[4]

1. Preparation of Nikkomycin Z Stock Solution:

-

Obtain Nikkomycin Z powder of known potency.

-

Prepare a stock solution in sterile distilled water.[2]

-

Store aliquots at -70°C until use.[2]

2. Preparation of Microdilution Plates:

-

Use sterile 96-well U-bottom microtiter plates.

-

Prepare serial twofold dilutions of Nikkomycin Z in RPMI 1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL, though this may be adjusted based on the organism being tested.

-

The final volume in each well after inoculation will be 200 µL.

3. Culture Medium:

-

Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.

-

For Nikkomycin Z testing, the pH of the medium should be adjusted to 6.0 with 1 M HCl, as the compound is more stable under acidic conditions.[2]

4. Inoculum Preparation:

-

Yeasts (Candida spp., Cryptococcus spp.):

-

Subculture the yeast on Sabouraud dextrose agar for 24-48 hours.

-

Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in the RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

-

-

Filamentous Fungi (Aspergillus spp., Coccidioides immitis):

-

Grow the mold on potato dextrose agar for 7 days to encourage conidiation.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

-

Adjust the conidial suspension to a concentration that results in a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[2] For Coccidioides immitis, a spectrophotometer can be used to adjust the inoculum to 95% optical transmission at 530 nm, followed by a 1/1,000 dilution in the medium.[2]

-

5. Incubation:

-

Incubate the plates at 35°C.

-

Incubation times vary by organism: 24-48 hours for most yeasts and rapidly growing molds, and up to 72 hours for slower-growing organisms.

6. Reading and Interpreting Results:

-

The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth control well.[2]

-

For some fungi, a Minimum Lethal Concentration (MLC) can be determined by subculturing from wells with no visible growth onto drug-free agar. The MLC is the lowest drug concentration that results in a ≥99.9% reduction in CFU/mL from the starting inoculum.

Checkerboard Synergy Testing

The checkerboard method is used to assess the interaction between Nikkomycin Z and other antifungal agents (e.g., azoles, polyenes).

Protocol:

-

Prepare serial dilutions of Nikkomycin Z along the rows of a 96-well plate and a second antifungal agent along the columns.

-

Each well will contain a unique combination of concentrations of the two drugs.

-

Inoculate the plate as described in the broth microdilution protocol.

-

After incubation, determine the MIC for each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.

FICI Calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Quantitative Data Summary

The following tables summarize the in vitro activity of Nikkomycin Z against various fungal species as reported in the literature.

Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungi

| Fungal Species | Number of Isolates | Nikkomycin Z MIC Range (µg/mL) | Reference(s) |

| Candida albicans | Not Specified | ≤0.5 - 32 | [2] |

| Candida parapsilosis | Not Specified | 1 - 4 | [2] |

| Candida tropicalis | Not Specified | >64 | [2] |

| Candida krusei | Not Specified | >64 | [2] |

| Candida glabrata | Not Specified | >64 | [2] |

| Cryptococcus neoformans | 15 | 0.5 - >64 | [2] |

| Coccidioides immitis (mycelial) | Not Specified | 4.9 (MIC₈₀) | [2] |

| Coccidioides immitis (spherule) | Not Specified | 0.125 | [2] |

| Aspergillus fumigatus | Not Specified | >64 | [2] |

| Aspergillus flavus | Not Specified | >64 | [2] |

Table 2: Synergistic Activity of Nikkomycin Z with Itraconazole

| Fungal Species | Interaction with Itraconazole | Reference(s) |

| Candida albicans | Additive/Synergistic | [2] |

| Candida parapsilosis | Additive/Synergistic | [2] |

| Cryptococcus neoformans | Additive/Synergistic | [2] |

| Coccidioides immitis | Synergistic | [2] |

| Aspergillus fumigatus | Synergistic | [2] |

| Aspergillus flavus | Synergistic | [2] |

Quality Control

As Nikkomycin Z is an investigational agent, official quality control (QC) ranges have not been established by CLSI or EUCAST. However, it is essential to include QC strains in each run to ensure the validity of the results. Recommended QC strains for general antifungal susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. Researchers should establish internal, reproducible MIC ranges for these strains with their specific lot of Nikkomycin Z.

Conclusion

The protocols outlined provide a framework for the in vitro susceptibility testing of Nikkomycin Z. Adherence to standardized methodologies, with appropriate modifications for the specific characteristics of Nikkomycin Z, is essential for generating reliable and comparable data. This information is critical for the continued development and potential clinical application of this novel antifungal agent.

References

- 1. njccwei.com [njccwei.com]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 4. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration of Nikkomycin Z: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z, a potent chitin synthase inhibitor with significant antifungal properties. The following sections detail the mechanism of action, experimental procedures, and expected outcomes for in vitro susceptibility testing.

Introduction to Nikkomycin Z

Nikkomycin Z is a nucleoside-peptide antibiotic produced by Streptomyces species.[1][2] It exhibits antifungal activity by competitively inhibiting chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[3][4][5] This disruption of cell wall integrity can lead to osmotic lysis and fungal cell death.[3] The susceptibility of a particular fungus to Nikkomycin Z is influenced by its chitin content and the specific isoforms of chitin synthase it possesses.[3] Due to its unique mechanism of action, Nikkomycin Z has shown promise in treating infections caused by various fungal pathogens, particularly dimorphic fungi like Coccidioides immitis.[5][6]

Mechanism of Action of Nikkomycin Z

Nikkomycin Z's primary mode of action is the competitive inhibition of chitin synthase. It mimics the structure of the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[3] The effectiveness of Nikkomycin Z is dependent on its transport into the fungal cell, which is facilitated by a dipeptide permease-mediated uptake system.[3] Once inside the cell, Nikkomycin Z binds to the active site of chitin synthase located on the inner side of the fungal plasma membrane, thereby blocking chitin synthesis.[3] This inhibition weakens the cell wall, making the fungus susceptible to osmotic stress and lysis.

Caption: Mechanism of action of Nikkomycin Z.

Protocols for MIC Determination

The following protocols are based on established broth dilution methods for antifungal susceptibility testing, with specific considerations for Nikkomycin Z. The Clinical and Laboratory Standards Institute (CLSI) M27-A guideline for yeasts and M38-A2 for filamentous fungi provide a foundational framework.[1]

Materials

-

Nikkomycin Z powder

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile distilled water or appropriate solvent for Nikkomycin Z

-

96-well microtiter plates (for microdilution) or sterile test tubes (for macrodilution)

-

Fungal isolates for testing

-

Sterile saline (0.85%)

-

Spectrophotometer or hemacytometer

-

Incubator

Experimental Workflow

Caption: Experimental workflow for MIC determination.

Detailed Protocol: Broth Microdilution

-

Preparation of Nikkomycin Z Stock Solution:

-

Accurately weigh Nikkomycin Z powder and dissolve it in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Inoculum Preparation:

-

For yeasts, subculture the isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

-

For filamentous fungi, culture until adequate sporulation is observed.

-

Prepare a suspension of fungal cells or conidia in sterile saline.

-

Adjust the suspension to a concentration of 0.5-2.5 x 10³ CFU/mL using a spectrophotometer (by adjusting to a specific optical density at a given wavelength, e.g., 530 nm) or a hemacytometer.[2][7]

-

-

Preparation of Drug Dilutions:

-

Perform a serial two-fold dilution of the Nikkomycin Z stock solution in RPMI 1640 medium directly in the 96-well microtiter plate.

-

The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL, although this can be adjusted based on the expected susceptibility of the fungal species.[1][8]

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

-

Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.[9] For some fungi like H. capsulatum, incubation may be extended to 7 days.[10]

-

-

MIC Endpoint Determination:

-

The MIC is defined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the positive control.[1]

-

The endpoint can be determined visually or by reading the absorbance at a specific wavelength using a microplate reader.

-

Protocol: Broth Macrodilution

The macrodilution method is similar to the microdilution method but is performed in test tubes with larger volumes. This method can be advantageous for fungi that do not grow well in microtiter plates.

-

Follow the same steps for preparing the Nikkomycin Z stock solution and the fungal inoculum.

-

Perform serial dilutions of Nikkomycin Z in test tubes containing RPMI 1640 medium.

-

Inoculate each tube with the standardized fungal suspension.

-

Incubate the tubes at 35°C for the appropriate duration.

-

Determine the MIC by visually inspecting the tubes for turbidity. The MIC is the lowest concentration in the first tube that appears clear.[1][2][11]

Data Presentation: Nikkomycin Z MIC Ranges

The following tables summarize the reported MIC values for Nikkomycin Z against various fungal pathogens. It is important to note that MIC values can vary depending on the specific isolate, testing methodology, and endpoint criteria used.

Table 1: MIC of Nikkomycin Z against Yeast and Yeast-like Fungi

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | 4 | - | ≤0.5 - 32 | [1] |

| Candida parapsilosis | - | - | 1 - 4 | [1] |

| Candida tropicalis | >64 | >64 | >64 | [1] |

| Candida krusei | >64 | >64 | >64 | [1] |

| Candida glabrata | >64 | >64 | >64 | [1] |

| Candida auris | 2 | 32 | 0.125 - >64 | [8][12] |

| Cryptococcus neoformans | - | - | 0.5 - >64 | [1] |

Table 2: MIC of Nikkomycin Z against Dimorphic and Filamentous Fungi

| Fungal Species | Growth Phase | MIC₅₀/₈₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Coccidioides immitis | Mycelial | 4.9 (MIC₈₀) | 1 - 16 | [1] |

| Coccidioides immitis | Spherule-endospore | - | 0.0078 - 0.5 | [13] |

| Histoplasma capsulatum | Yeast | - | 4 - >64 | [6] |

| Blastomyces dermatitidis | Yeast | - | 0.78 | [6] |

| Aspergillus fumigatus | Mycelial | - | 32 - >128 | [13] |

| Aspergillus flavus | Mycelial | - | >64 | [1] |

Considerations and Troubleshooting

-

Inoculum Effect: A high inoculum density can lead to higher MIC values.[10] Therefore, accurate standardization of the inoculum is critical.

-

Medium pH: The activity of some antifungals can be influenced by the pH of the medium. The use of MOPS-buffered RPMI 1640 at pH 7.0 is recommended.

-

Growth Phase: For dimorphic fungi like Coccidioides immitis, the MIC can differ significantly between the mycelial and the parasitic (spherule-endospore) phases.[1][13]

-

Synergistic Effects: Nikkomycin Z has demonstrated synergistic or additive effects when combined with other antifungal agents, such as azoles (fluconazole, itraconazole) and echinocandins.[1][2][7] Checkerboard assays can be employed to evaluate these interactions.[9]

-

Minimum Fungicidal Concentration (MFC): To determine if Nikkomycin Z is fungicidal or fungistatic, an MFC assay can be performed. This involves subculturing from the clear wells (or tubes) of the MIC assay onto drug-free agar to determine the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[14]

By following these detailed protocols and considering the factors outlined above, researchers can accurately determine the in vitro susceptibility of fungal isolates to Nikkomycin Z, providing valuable data for drug development and clinical research.

References

- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]

- 4. Nikkomycin - Wikipedia [en.wikipedia.org]

- 5. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Initial Results of the International Efforts in Screening New Agents against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Nikkomycin Z Checkerboard Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the synergistic antifungal effects of Nikkomycin Z in combination with other antifungal agents using a checkerboard microdilution assay. The information is intended for use in research and drug development settings.

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that competitively inhibits chitin synthase, a key enzyme in the biosynthesis of the fungal cell wall.[1][2] By targeting this essential component, which is absent in mammals, Nikkomycin Z presents a promising antifungal agent.[3] The efficacy of antifungal therapies can be enhanced through combination treatments that exhibit synergistic interactions. The checkerboard assay is a widely used in vitro method to systematically evaluate the interactions between two antimicrobial agents.[4][5]

This document outlines the procedures for performing a checkerboard assay to determine the synergistic activity of Nikkomycin Z with other classes of antifungal drugs, such as azoles (e.g., fluconazole) and echinocandins (e.g., caspofungin).

Mechanism of Synergistic Action

The synergistic effects of Nikkomycin Z with other antifungals stem from a multi-pronged attack on the fungal cell wall integrity.

-

With Azoles (e.g., Fluconazole): Azoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption is believed to increase the permeability of the cell membrane, potentially facilitating the uptake of Nikkomycin Z.[1] Furthermore, the inhibition of ergosterol synthesis by azoles can independently interfere with chitin synthesis. This creates a "sequential blockade" where two different steps in cell wall and membrane maintenance are inhibited, leading to a potent synergistic effect.[6]

-

With Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, another critical structural component of the fungal cell wall.[7] In response to this stress, fungi often activate a "cell wall salvage pathway," which upregulates chitin synthesis to compensate for the weakened glucan structure.[8][9][10] By simultaneously inhibiting chitin synthase with Nikkomycin Z, this compensatory mechanism is blocked, leading to a catastrophic failure of the cell wall and synergistic antifungal activity.[8][11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the checkerboard microdilution assay.

Materials

-

Nikkomycin Z (analytical grade)

-

Partner antifungal agent (e.g., Fluconazole, Caspofungin)

-

Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile, 96-well flat-bottom microtiter plates

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile distilled water

-

Sterile 0.9% saline

-

Spectrophotometer

-

Hemacytometer

-

Incubator

-

Multichannel pipette

Preparation of Reagents

-

Fungal Inoculum Preparation:

-

For yeast (e.g., Candida albicans): Culture the isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

For filamentous fungi (e.g., Aspergillus fumigatus): Culture the isolate on Potato Dextrose Agar at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemacytometer and dilute in RPMI 1640 medium to a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.[1]

-

-

Antifungal Stock Solutions:

-

Prepare stock solutions of Nikkomycin Z and the partner antifungal agent in a suitable solvent (e.g., water for Nikkomycin Z and Fluconazole, DMSO for Caspofungin) at a concentration of 1280 µg/mL.

-

Prepare intermediate stock solutions at 4x the highest desired final concentration in RPMI 1640 medium.

-

Checkerboard Assay Setup

The following steps describe the preparation of a 96-well plate for the checkerboard assay.[4][12]

-

Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

-

Drug A (Nikkomycin Z) Dilution (Rows):

-

Add 100 µL of the 4x Nikkomycin Z stock solution to all wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the drug B control, and column 12 as the growth control.

-

-

Drug B (Partner Antifungal) Dilution (Columns):

-

Add 100 µL of the 4x partner antifungal stock solution to all wells in row A.

-

Perform a 2-fold serial dilution by transferring 100 µL from row A to row B, mixing, and continuing this process down the plate to row G. Discard 100 µL from row G. Row H will serve as the drug A control.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well (except for the sterility control well, typically H12). The final volume in each well will be 200 µL.

-

Incubation and MIC Determination

-

Incubate the plates at 35°C for 24-48 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of growth (typically ≥50% for Nikkomycin Z and ≥80% for azoles and echinocandins) compared to the growth control.[9] The MIC can be determined visually or by reading the optical density at 492 nm.

Data Presentation and Analysis

Tabulation of MIC Data

Summarize the MIC data in a clear and structured table to facilitate comparison.

Table 1: Example MIC Data for Nikkomycin Z in Combination with Fluconazole against Candida albicans

| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |

| Nikkomycin Z | 16 | 2 |

| Fluconazole | 4 | 0.5 |

Table 2: Example MIC Data for Nikkomycin Z in Combination with Caspofungin against Aspergillus fumigatus

| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |

| Nikkomycin Z | 64 | 4 |

| Caspofungin | 0.25 | 0.031 |

Calculation of Fractional Inhibitory Concentration (FIC) Index

The interaction between Nikkomycin Z and the partner drug is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[5][13]

The FIC for each drug is calculated as follows:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FIC Index (FICI) is the sum of the individual FICs:

-

FICI = FIC of Drug A + FIC of Drug B

The interpretation of the FICI is as follows:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Example Calculation (from Table 1):

-

FIC of Nikkomycin Z = 2 / 16 = 0.125

-

FIC of Fluconazole = 0.5 / 4 = 0.125

-

FICI = 0.125 + 0.125 = 0.25 (Synergy)

Table 3: FIC Index Interpretation

| Interaction | FIC Index (FICI) |

| Synergy | ≤ 0.5 |

| Additive/Indifference | > 0.5 to ≤ 4.0 |

| Antagonism | > 4.0 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanisms of synergistic action of Nikkomycin Z.

Caption: Experimental workflow for the checkerboard assay.

Caption: Logical flow for FIC Index calculation and interpretation.

References

- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell wall protection by the Candida albicans class I chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Synergistic action of nikkomycin X/Z with azole antifungals on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reshuffling of Aspergillus fumigatus Cell Wall Components Chitin and β-Glucan under the Influence of Caspofungin or Nikkomycin Z Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Effects of Echinocandins in Combination with Nikkomycin Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. emerypharma.com [emerypharma.com]

Nikkomycin Z in Animal Models of Fungal Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nikkomycin Z, a potent chitin synthase inhibitor, in various animal models of fungal infections. The information is intended to guide researchers in designing and executing preclinical efficacy studies.

Mechanism of Action